N-(2-Hydroxy-3-methoxyphenyl)methanesulfonamide
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Overview
Description
N-(2-Hydroxy-3-methoxyphenyl)methanesulfonamide is an organic compound characterized by the presence of a methanesulfonamide group attached to a hydroxy-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-3-methoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanesulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
N-(2-Hydroxy-3-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-3-methoxyphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the methanesulfonamide group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-3-methoxyphenyl)methylamine
- N-(2-Hydroxy-3-methoxyphenyl)ethanesulfonamide
Uniqueness
N-(2-Hydroxy-3-methoxyphenyl)methanesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its reactivity and interaction with biological targets. Additionally, the methanesulfonamide group provides specific chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H11NO4S |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
N-(2-hydroxy-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-13-7-5-3-4-6(8(7)10)9-14(2,11)12/h3-5,9-10H,1-2H3 |
InChI Key |
JMCKCPZMZGHFBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)NS(=O)(=O)C |
Origin of Product |
United States |
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